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Abstract

Avenanthramides (AVAS) are a unique group of phenolic alkaloids found almost exclusively in
oats (Avena sativa L.) that have garnered significant interest for their potent antioxidant, anti-
inflammatory, anti-proliferative, and anti-itch properties.[1][2][3][4] This technical guide provides
an in-depth review of the biological activities and functions of avenanthramides, with an initial
focus on Avenanthramide E. While research has extensively characterized the activities of
major AVAs like A, B, and C, specific biological data for Avenanthramide E remains limited.
This document summarizes the available chemical information for Avenanthramide E and
presents a comprehensive overview of the biological functions, mechanisms of action, and
relevant experimental protocols for the broader class of avenanthramides, serving as a critical
resource for researchers in pharmacology and drug development.

Introduction to Avenanthramide E and the
Avenanthramide Class

Avenanthramides are conjugates of an anthranilic acid derivative and a phenylpropanoid
(hydroxycinnamic acid derivative).[1][3][5] More than 40 different AVAs have been identified.[3]
Two primary nomenclature systems are used: the alphabetical system by Collins (e.g.,
Avenanthramide A, B, C) and a subunit-based system by Dimberg (e.g., 2p, 2f, 2c).[1][6][7]
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1.1. Avenanthramide E: Chemical Profile

Specific research into the biological activity of Avenanthramide E is sparse in current
literature. However, its chemical identity has been established.

e Chemical Name: N-(3,4-Dihydroxycinnamoyl)-2-aminobenzoic acid
o Alternate Names: 4-Demethyl Tranilast[8]

« CAS Number: 93755-77-2[8][9]

e Molecular Formula: C17H1sNOs[8]

e Molecular Weight: 313.3 g/mol [8][9]

o Notability: It is described as a metabolite of the anti-allergic drug Tranilast and was
synthesized by Collins in 1989.[1][8]

Due to the limited biological data on Avenanthramide E, this guide will focus on the
extensively studied biological activities of the most abundant and well-characterized
avenanthramides: A, B, and C.

Core Biological Activities of Avenanthramides

Avenanthramides exhibit a wide range of biological effects, positioning them as promising
therapeutic agents.

2.1. Antioxidant Activity AVAs are potent antioxidants, with an activity reported to be many times
greater than other phenolic compounds like caffeic acid.[1] Their primary mechanism involves
neutralizing free radicals by donating a hydrogen atom.[1][10] The antioxidant capacity varies
among the different forms, with studies consistently showing the order of activity as
Avenanthramide C > B > A.[1] This potent antioxidant activity is attributed to the ortho-hydroxyl
group on the cinnamic acid moiety of Avenanthramide C.[11] Human studies have shown that
consumption of AVA-enriched extracts can increase plasma levels of reduced glutathione
(GSH), a key endogenous antioxidant.[2][12]

2.2. Anti-inflammatory and Anti-itch Activity AVAs demonstrate significant anti-inflammatory
effects by inhibiting the activation of Nuclear Factor-kappa B (NF-kB), a key transcription factor
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that regulates the inflammatory response.[1][13][14][15] This inhibition leads to a reduction in
the production of pro-inflammatory cytokines such as IL-1[3, IL-6, and IL-8.[2][16][17] This
mechanism also underlies their well-known anti-itch and soothing properties, which are utilized
in dermatological applications for conditions like eczema and atopic dermatitis.[1][10][18]

2.3. Anti-proliferative and Anti-cancer Activity Emerging evidence suggests that
avenanthramides possess anti-cancer properties. Studies on colon (CaCo-2) and liver (Hep3B)
cancer cell lines have shown that both natural and synthetic AVAs can induce apoptosis by
activating caspases 8 and 3. They also downregulate pro-survival genes like hTERT, COX-2,
and MDR1, highlighting their chemopreventive potential.

2.4. Cardiovascular Health The anti-inflammatory and antioxidant properties of AVAs contribute
to cardiovascular protection. They have been shown to inhibit the expression of adhesion
molecules on endothelial cells and suppress the proliferation of vascular smooth muscle cells,
which are key events in the development of atherosclerosis.[19] Furthermore, AVAs can
enhance the production of nitric oxide (NO), a vasodilator that improves blood flow.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative data from human and in vitro studies on the
most common avenanthramides.

Table 1: Pharmacokinetic Parameters of Avenanthramides in Humans
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Stud
Avenanthrami Avenanthrami Avenanthrami y .
Parameter Conditions &
de A (2p) de B (2f) de C (2¢)
Reference
Consumption
of AVA-
112.9 (0.5g 13.2 (0.5g 41.4 (0.5¢g .
Enriched
Cmax (nmol/L) dose) | 374.6 dose) / 96.0 dose) / 89.0 .
Mixture (AEM)
(1g dose) (1g dose) (1g dose) . . .
in skim milk.
[22]
Consumption of
Tmax (hours) 2.30 1.75 2.15 AEM in skim
milk.[22]

Tmax (hours)

2.29 + 1.0 (High-
AVA)/1.80 + 1.3

2.81 % 0.9 (High-
AVA)/1.50 £ 1.5

2.29 + 1.0 (High-
AVA)/1.50 £ 1.5

Consumption of

oat cookies.[8]

(Low-AVA) (Low-AVA) (Low-AVA) [21][23]
) Consumption of
Half-life (T,
1.75 3.75 3.00 AEM in skim
hours) .
milk.[22]
| Bioavailability | ~4-fold greater than AVA-B (at 0.5g dose) | - | - | Consumption of AEM in skim
milk.[24] |

Table 2: In Vitro Anti-inflammatory and Cytotoxic Effects
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reduction in
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COX-2 Skeletal Avns (A, B, Not induced
Inhibition Muscle C) specified COX-2
Cells protein and

[14][15]

luciferase
activity.

Specific
reduction in

HASMC Avn C 100 pM TNF-o- [17]
induced IL-6

secretion.

IL-6

Secretion

| Cell Viability (MTT) | SK-MEL-2 | Avn A, B, C | 50 uM, 100 pM | No significant cytotoxicity
observed. |[25] |

Mechanisms of Action: Key Signaling Pathways

Avenanthramides modulate key cellular signaling pathways to exert their biological effects. The
two most well-documented pathways are the NF-kB and Nrf2-ARE pathways.

4.1. Inhibition of the NF-kB Pathway The anti-inflammatory activity of avenanthramides is
primarily mediated through the inhibition of the NF-kB signaling cascade. Under inflammatory
stimuli (e.g., TNF-q, IL-1pB), the IkB kinase (IKK) complex becomes activated and
phosphorylates the inhibitory protein IkBa. This targets IkBa for ubiquitination and proteasomal
degradation, releasing NF-kB to translocate to the nucleus and initiate the transcription of pro-
inflammatory genes. Avenanthramides, particularly Avn C, have been shown to act as allosteric
inhibitors of IKK[3, preventing the phosphorylation of IkBa and thereby blocking NF-kB
activation.[14][15]
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Figure 1: Avenanthramide inhibition of the NF-kB signaling pathway.

4.2. Activation of the Nrf2-ARE Pathway The Nrf2-ARE pathway is a critical cellular defense
mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is
kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keapl), which facilitates its
degradation. In the presence of oxidative stress or inducers like avenanthramides, Nrf2 is
released from Keapl and translocates to the nucleus. There, it binds to the Antioxidant
Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing
their expression. These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1)
and NAD(P)H:quinone oxidoreductase 1 (NQO1).
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Figure 2: Avenanthramide activation of the Nrf2-ARE antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the

biological activity of avenanthramides.

5.1. Extraction of Avenanthramides from Oats This protocol is adapted from methods used for
the efficient extraction of AVAs for analytical quantification.[1][9][20]

» Sample Preparation: Mill oat grains or bran to a fine powder (e.g., pass through a 0.5 mm

sieve).

o Extraction:

o

[¢]

[¢]

o

Weigh approximately 1.0 g of milled oat powder into a centrifuge tube.
Add 10 mL of 80% aqueous ethanol.
Vortex thoroughly to ensure complete mixing.

Shake vigorously on a vertical or orbital shaker for 30 minutes at room temperature.

o Centrifugation: Centrifuge the mixture at approximately 2000 x g for 10 minutes to pellet the

solid material.
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Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

Repeated Extraction: Repeat the extraction process (steps 2-4) on the remaining pellet two
more times to maximize yield. Pool all supernatants.

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of
nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Reconstitution: Dissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

Filtration: Filter the reconstituted extract through a 0.2 um PTFE syringe filter prior to HPLC
or UPLC-MS analysis.
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Figure 3: General workflow for the extraction of avenanthramides from oats.
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5.2. DPPH Radical Scavenging Assay (Antioxidant Activity) This colorimetric assay measures
the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free
radical.

o Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. The solution should
have a deep purple color.

o Sample Preparation: Prepare various concentrations of the avenanthramide extract or pure
compounds in methanol. A positive control (e.g., Ascorbic Acid) should also be prepared.

o Assay Procedure (96-well plate format):

o Add 10 pL of each sample concentration (or control) to triplicate wells.

o Add 190 pL of the DPPH solution to each well.

o For the blank, add 10 pL of methanol instead of the sample.
 Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
e Measurement: Measure the absorbance at 517 nm using a microplate reader.

» Calculation: The percentage of radical scavenging activity is calculated using the formula: %
Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The ICso value (the concentration
required to inhibit 50% of the DPPH radicals) can be determined by plotting inhibition
percentage against sample concentration.

5.3. NF-kB Luciferase Reporter Assay (Anti-inflammatory Activity) This cell-based assay
quantifies the activation of the NF-kB pathway by measuring the expression of a luciferase
reporter gene under the control of an NF-kB responsive promoter.

e Cell Culture and Transfection:
o Culture a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate.

o Transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-kB
response element. A second plasmid containing Renilla luciferase under a constitutive
promoter is often co-transfected as an internal control for transfection efficiency.
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e Treatment:

o Pre-treat the transfected cells with various concentrations of avenanthramides for 1-2
hours.

o Induce inflammation by adding an NF-kB activator (e.g., 20 ng/mL TNF-q) to the wells.
Include untreated and activator-only controls.

o Incubate for an appropriate period (e.g., 6-24 hours).[6][7]

e Cell Lysis: Wash the cells with PBS and add 20-100 pL of passive lysis buffer to each well.
Incubate for 15 minutes at room temperature with gentle shaking.[6][10]

e Luciferase Measurement:
o Transfer 10-20 pL of the cell lysate to an opaque 96-well plate.

o Use a dual-luciferase assay system and a luminometer to measure both firefly and Renilla
luciferase activity sequentially. The luminometer injects the firefly substrate, reads the
luminescence, then injects the Stop & Glo® reagent (which quenches the firefly reaction
and activates the Renilla reaction) and reads the second signal.[6]

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for
each well. The inhibitory effect of avenanthramides is determined by comparing the
normalized luciferase activity in treated wells to the activator-only control.

Conclusion and Future Directions

Avenanthramides are a class of oat-exclusive polyphenols with significant, well-documented
biological activities, including potent antioxidant and anti-inflammatory effects. The primary
mechanisms of action involve the inhibition of the pro-inflammatory NF-kB pathway and the
activation of the cytoprotective Nrf2-ARE pathway. While extensive research has focused on
Avenanthramides A, B, and C, providing valuable quantitative and mechanistic data, other
isoforms like Avenanthramide E remain largely uncharacterized.

Future research should aim to:
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 Isolate and Characterize Avenanthramide E: Purify or synthesize Avenanthramide E to
enable a thorough investigation of its specific biological activities.

o Comparative Studies: Conduct head-to-head comparisons of the antioxidant, anti-
inflammatory, and anti-proliferative activities of Avenanthramide E against the more
common A, B, and C isoforms.

« In Vivo Efficacy: Progress to in vivo animal models to evaluate the pharmacokinetics, safety,
and therapeutic efficacy of less-studied avenanthramides for various inflammatory and
oxidative stress-related diseases.

This guide provides a robust foundation for professionals in the field, summarizing the current
state of knowledge and highlighting the critical need for further exploration into the full
therapeutic potential of the entire avenanthramide family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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